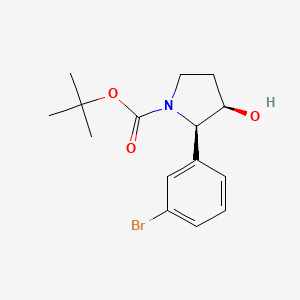

Tert-butyl (2R,3R)-2-(3-bromophenyl)-3-hydroxypyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl (2R,3R)-2-(3-bromophenyl)-3-hydroxypyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as tert-butyl (2R,3R)-2-(3-bromophenyl)-3-hydroxypyrrolidine-1-carboxylate and is commonly abbreviated as TBHPC.

Applications De Recherche Scientifique

Enzyme-catalyzed Kinetic Resolution

- Enzyme Optimization : The first enzyme-catalyzed kinetic resolution of a compound closely related to Tert-butyl (2R,3R)-2-(3-bromophenyl)-3-hydroxypyrrolidine-1-carboxylate was achieved. This involved optimizing the enzyme, solvent, and temperature, resulting in a new resolution method with high enantioselectivity. The study highlights the potential of enzymatic methods in the resolution of chiral compounds (Faigl et al., 2013).

Chemical Reactions and Synthesis

- Iron(II)-catalyzed Oxidation : A study explored the direct oxidation of sp3 C-H bonds adjacent to nitrogen in compounds similar to Tert-butyl (2R,3R)-2-(3-bromophenyl)-3-hydroxypyrrolidine-1-carboxylate. This process revealed new pathways for generating tert-butoxylated and hydroxylated products (Wei et al., 2011).

- Chiral Auxiliary Synthesis : The compound has been used in the synthesis and applications of a new chiral auxiliary. This involved the preparation of enantiomers of the compound and their utilization in dipeptide synthesis, demonstrating its significance in organic synthesis (Studer et al., 1995).

Analytical Applications

- Capillary Gas Chromatography : The tert-butyldimethylsilyl derivatives of this compound have been used in capillary gas chromatography for the determination of major catecholamine metabolites, highlighting its role in analytical chemistry (Muskiet et al., 1981).

Novel Reactions and Mechanisms

- Dynamic Kinetic Resolution : A study demonstrated the use of a related compound in dynamic kinetic resolution for stereoselective carbon−carbon bond formation. This process is important for synthesizing biologically active compounds (Kubo et al., 1997).

- Palladium-Catalyzed Reactions : This compound has been involved in palladium-catalyzed multicomponent reactions, showing versatility in organic synthesis (Qiu et al., 2017).

Materials Science

- Dendritic Macromolecules Synthesis : The compound has played a role in the synthesis of phenylacetylene dendrimers, showcasing its utility in materials science (Pesak et al., 1997).

Propriétés

IUPAC Name |

tert-butyl (2R,3R)-2-(3-bromophenyl)-3-hydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(19)17-8-7-12(18)13(17)10-5-4-6-11(16)9-10/h4-6,9,12-13,18H,7-8H2,1-3H3/t12-,13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCYRAFSVNFDAB-CHWSQXEVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C2=CC(=CC=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C2=CC(=CC=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (2R,3R)-2-(3-bromophenyl)-3-hydroxypyrrolidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-hydroxyethyl)-2-{4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}acetamide](/img/structure/B2700267.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2700269.png)

![N-[4-[Acetyl(methyl)amino]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2700270.png)

![3-Cyclopentylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2700276.png)

![(2Z)-3-[4-(dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2700278.png)

![2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B2700279.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2700280.png)